molecular formula C15H17NO2S B4879016 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide

1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide

Cat. No. B4879016
M. Wt: 275.4 g/mol
InChI Key: RMURPUOUQUCZIN-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide varies depending on its application. As an enzyme inhibitor, it binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzymatic activity. As a metal complex ligand, it coordinates with the metal ion to form a stable complex that can be used for catalytic or biological applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide have been investigated in various studies. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and urease, which are involved in various physiological processes. It has also been shown to have anticancer activity against various cancer cell lines. Additionally, it has been studied for its potential as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide in lab experiments include its ease of synthesis, stability, and versatility in different applications. However, its limitations include its potential toxicity and the need for further investigation into its safety and efficacy.

Future Directions

There are several potential future directions for the study of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide. These include the investigation of its potential as a therapeutic agent for various diseases, the development of new synthetic methods, and the exploration of its applications in different scientific fields. Additionally, further studies are needed to elucidate its mechanism of action and its safety and efficacy in different applications.
Conclusion:
1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further investigation into its potential as a therapeutic agent and its safety and efficacy in different applications is warranted.

Synthesis Methods

The synthesis of 1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide has been reported using different methods. One of the commonly used methods involves the reaction of 2-methylbenzenesulfonyl chloride with 4-methylbenzenamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formaldehyde and hydrogen chloride to yield the final product. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide has been investigated for its potential applications in various scientific research fields. It has been used as a ligand in the synthesis of metal complexes for catalytic and biological applications. It has also been studied for its potential as an inhibitor of enzymes such as carbonic anhydrase and urease. Additionally, it has been investigated for its potential as an anticancer agent and as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12-7-9-15(10-8-12)16-19(17,18)11-14-6-4-3-5-13(14)2/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMURPUOUQUCZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylphenyl)-N-(4-methylphenyl)methanesulfonamide

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